molecular formula C9H5N3O5Se B11495175 4-(2-Hydroxy-5-nitrophenyl)-1,2,5-selenadiazole-3-carboxylic acid

4-(2-Hydroxy-5-nitrophenyl)-1,2,5-selenadiazole-3-carboxylic acid

Cat. No.: B11495175
M. Wt: 314.12 g/mol
InChI Key: LBGMWWHOBUTGRJ-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-5-nitrophenyl)-1,2,5-selenadiazole-3-carboxylic acid is a complex organic compound that features a selenadiazole ring, a nitrophenyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-5-nitrophenyl)-1,2,5-selenadiazole-3-carboxylic acid typically involves multiple steps. One common method starts with the nitration of a hydroxyphenyl compound to introduce the nitro group. This is followed by the formation of the selenadiazole ring through a cyclization reaction involving selenium reagents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar steps as the laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-5-nitrophenyl)-1,2,5-selenadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-Hydroxy-5-nitrophenyl)-1,2,5-selenadiazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrophenyl group.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-5-nitrophenyl)-1,2,5-selenadiazole-3-carboxylic acid involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The selenadiazole ring may also play a role in modulating biological pathways by interacting with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Hydroxy-5-nitrophenyl)-1,2,5-selenadiazole-3-carboxylic acid is unique due to the presence of the selenadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H5N3O5Se

Molecular Weight

314.12 g/mol

IUPAC Name

4-(2-hydroxy-5-nitrophenyl)-1,2,5-selenadiazole-3-carboxylic acid

InChI

InChI=1S/C9H5N3O5Se/c13-6-2-1-4(12(16)17)3-5(6)7-8(9(14)15)11-18-10-7/h1-3,13H,(H,14,15)

InChI Key

LBGMWWHOBUTGRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=N[Se]N=C2C(=O)O)O

Origin of Product

United States

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